(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid
Overview
Description
(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H9BN2O2. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity. Boronic acids are known for their ability to form stable covalent bonds with diols, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In biological systems, it can inhibit proteasome activity by binding to the active site of the enzyme, thereby preventing the degradation of proteins. This inhibition can lead to the accumulation of proteins within cells, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the cyanocyclopropyl group.
6-Chloropyridin-3-ylboronic acid: Contains a chlorine atom instead of the cyanocyclopropyl group.
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a piperidine ring instead of the cyanocyclopropyl group.
Uniqueness
(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as a versatile reagent in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
[6-(1-cyanocyclopropyl)pyridin-3-yl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c11-6-9(3-4-9)8-2-1-7(5-12-8)10(13)14/h1-2,5,13-14H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRINVYHNXDCGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2(CC2)C#N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737281 | |
Record name | [6-(1-Cyanocyclopropyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827628-23-9 | |
Record name | [6-(1-Cyanocyclopropyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.